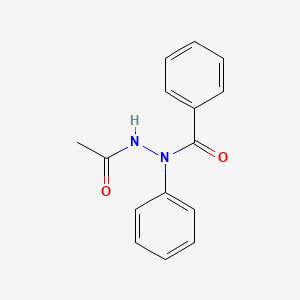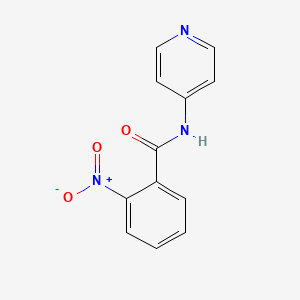
3'-N-Didesmethyl-3'-N-tosyl azithromycin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-N-Didesmethyl-3’-N-tosyl Azithromycin: is a derivative of azithromycin, a well-known macrolide antibiotic
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3’-N-Didesmethyl-3’-N-tosyl Azithromycin typically involves the selective removal of methyl groups from azithromycin followed by the introduction of a tosyl group. The reaction conditions often require the use of strong acids or bases to facilitate the demethylation process, followed by tosylation using tosyl chloride in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process generally includes steps such as purification through crystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the nitrogen and sulfur atoms.
Reduction: Reduction reactions may target the tosyl group, potentially converting it back to a simpler amine.
Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include primary or secondary amines.
Substitution: Products depend on the nucleophile used, resulting in various substituted azithromycin derivatives.
科学研究应用
Chemistry: 3’-N-Didesmethyl-3’-N-tosyl Azithromycin is used as a reference standard in analytical chemistry to study the behavior of azithromycin derivatives.
Biology: In biological research, this compound helps in understanding the structure-activity relationship of macrolide antibiotics and their interactions with bacterial ribosomes.
Medicine: While not directly used as a therapeutic agent, it aids in the development of new antibiotics by providing insights into the modification of existing drugs to overcome resistance.
Industry: In the pharmaceutical industry, this compound is used in quality control and validation processes to ensure the consistency and efficacy of azithromycin-based medications.
作用机制
The mechanism of action of 3’-N-Didesmethyl-3’-N-tosyl Azithromycin involves binding to the bacterial ribosome, similar to azithromycin. This binding inhibits protein synthesis by preventing the translocation of peptides, ultimately leading to bacterial cell death. The tosyl group may enhance its binding affinity or alter its pharmacokinetic properties.
相似化合物的比较
Azithromycin: The parent compound, widely used as an antibiotic.
Clarithromycin: Another macrolide antibiotic with a similar mechanism of action.
Erythromycin: The original macrolide antibiotic from which azithromycin and clarithromycin are derived.
属性
CAS 编号 |
2095879-65-3 |
|---|---|
分子式 |
C44H75N3O15S |
分子量 |
918.1 g/mol |
IUPAC 名称 |
N-[4-[[(2S,3R,4S,6R)-2-[[(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C44H75N3O15S/c1-14-33-44(11,54)37(50)27(6)47(12)22-23(2)20-42(9,53)39(25(4)36(26(5)40(52)60-33)61-34-21-43(10,57-13)38(51)28(7)59-34)62-41-35(49)32(19-24(3)58-41)46-63(55,56)31-17-15-30(16-18-31)45-29(8)48/h15-18,23-28,32-39,41,46,49-51,53-54H,14,19-22H2,1-13H3,(H,45,48)/t23-,24-,25+,26-,27-,28+,32+,33-,34+,35-,36+,37-,38+,39-,41+,42-,43-,44-/m1/s1 |
InChI 键 |
DBZCHNDJNSRJPU-RBQZDAPESA-N |
手性 SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)NS(=O)(=O)C4=CC=C(C=C4)NC(=O)C)O)(C)O)C)C)C)O)(C)O |
规范 SMILES |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)NS(=O)(=O)C4=CC=C(C=C4)NC(=O)C)O)(C)O)C)C)C)O)(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![benzhydryl (2R)-3-methyl-2-[(1R,5S)-3-(4-methylphenyl)-7-oxo-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-en-6-yl]but-3-enoate](/img/structure/B8270241.png)





![6,7,8,9-Tetrahydro-5H-pyrimido[4,5-b]indol-4-ol](/img/structure/B8270292.png)

